molecular formula C11H16ClNO B13065862 2-Methyl-6-phenylmorpholine hcl CAS No. 91246-11-6

2-Methyl-6-phenylmorpholine hcl

Cat. No.: B13065862
CAS No.: 91246-11-6
M. Wt: 213.70 g/mol
InChI Key: OVAQUUGIRTTXKD-UHFFFAOYSA-N
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Description

2-Methyl-6-phenylmorpholine hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.70 g/mol It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-phenylmorpholine hydrochloride typically involves the reaction of 2-methylmorpholine with phenylmagnesium bromide, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 2-Methyl-6-phenylmorpholine hydrochloride may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenylmorpholine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Methyl-6-phenylmorpholine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes involved in cell cycle regulation and cytokinesis. The compound’s effects are mediated through its binding to these enzymes, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-phenylmorpholine hydrochloride is unique due to the presence of both methyl and phenyl groups on the morpholine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

91246-11-6

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-methyl-6-phenylmorpholine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H

InChI Key

OVAQUUGIRTTXKD-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(O1)C2=CC=CC=C2.Cl

Origin of Product

United States

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